molecular formula C10H19ClN2 B2732244 4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride CAS No. 936481-95-7

4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride

Cat. No.: B2732244
CAS No.: 936481-95-7
M. Wt: 202.73
InChI Key: JKCJDINVRCITOC-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a 2-methylpropyl (isobutyl) substituent and a nitrile group at the 4-position of the piperidine ring, with a hydrochloride salt counterion. For instance, it has been utilized as an intermediate in the synthesis of nonpeptidergic ligands targeting the human cytomegalovirus receptor US28 . It is also referenced in impurity profiling studies for complex organic compounds . The absence of explicit data on its molecular weight, solubility, or stability in the evidence highlights the need for further experimental characterization.

Properties

IUPAC Name

4-(2-methylpropyl)piperidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-9(2)7-10(8-11)3-5-12-6-4-10;/h9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCJDINVRCITOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936481-95-7
Record name 4-(2-methylpropyl)piperidine-4-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylpropyl halides, followed by the introduction of a carbonitrile group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Methylpropyl)piperidine-4-carbonitrile hydrochloride with structurally or functionally related piperidine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
4-(2-Methylpropyl)piperidine-4-carbonitrile hydrochloride Not explicitly provided Not available 4-cyano, 4-(2-methylpropyl), HCl salt Intermediate in ligand synthesis; impurity analysis in pharmaceuticals
4-Cyanopiperidine Hydrochloride C₆H₉N₂·HCl 146.62 4-cyano, HCl salt Building block in organic synthesis; ≥95% purity, room-temperature storage
Meperidine Hydrochloride C₁₅H₂₁NO₂·HCl 283.8 4-phenyl, 4-ethoxycarbonyl, HCl salt Opioid analgesic; Schedule II controlled substance; crystalline solid, stored at -20°C
Amorolfine Hydrochloride C₂₁H₃₅NO·HCl 353.97 Morpholine core, 2-methylpropyl, dimethylphenyl Antifungal agent; white powder; soluble in ethanol (71 mg/mL), water (9 mg/mL)
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride C₁₀H₁₉Cl₂NO₂ 256.17 4-methyl, 4-ethoxycarbonyl, HCl salt No specific applications noted; molecular data available

Key Observations:

Structural Variations: The target compound shares the 4-cyano-piperidine backbone with 4-cyanopiperidine hydrochloride but distinguishes itself with the 2-methylpropyl group, which may enhance lipophilicity and alter receptor binding compared to simpler analogs .

Functional Differences :

  • Amorolfine hydrochloride , a morpholine derivative, demonstrates the role of bulky substituents (e.g., 2-methylpropyl) in antifungal activity, a feature that could inform the target compound’s utility in medicinal chemistry .
  • The absence of data on the target compound’s solubility and stability contrasts with detailed profiles for analogs like amorolfine, underscoring gaps in its characterization.

Synthetic Utility: The target compound’s use as a synthetic intermediate aligns with 4-cyanopiperidine hydrochloride, which serves as a versatile building block .

Notes

Synthesis and Applications :

  • The compound is synthesized via methods involving reductive amination or nucleophilic substitution, as inferred from its role in producing ligands for viral receptor studies .
  • Its presence in impurity profiles highlights its relevance in quality control for active pharmaceutical ingredients (APIs) .

Safety data (e.g., LD₅₀, handling precautions) are unavailable, unlike for meperidine, which has well-documented regulatory and storage guidelines .

Biological Activity

4-(2-Methylpropyl)piperidine-4-carbonitrile;hydrochloride, with the molecular formula C10H19ClN2, is a compound of significant interest in various scientific fields, particularly in chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylpropyl group and a carbonitrile group. Its hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound may modulate neurotransmitter levels by acting on monoamine oxidase (MAO) enzymes, similar to other piperidine derivatives. This modulation can influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Neurotransmitter Modulation : Studies suggest that piperidine derivatives can act as inhibitors of MAO, thereby increasing levels of neurotransmitters like serotonin and dopamine .
  • Antidepressant Effects : In animal models, compounds with structural similarities have shown promise as antidepressants due to their ability to enhance serotonergic activity .
  • Potential Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, providing a basis for further exploration in therapeutic contexts.

Case Studies and Experimental Data

  • In Vitro Studies : Various in vitro assays have been conducted to assess the binding affinity of this compound to specific receptors. These studies typically involve radiolabeled ligands and cell lines expressing the target receptors.
  • In Vivo Studies : Animal studies have demonstrated the compound's potential efficacy in modulating behavior associated with anxiety and depression. Doses ranging from 1 to 10 mg/kg have been evaluated for their impact on locomotor activity and anxiety-like behaviors in rodent models.
  • Pharmacokinetic Analysis : Research has also focused on the pharmacokinetics of this compound, examining parameters such as clearance rates, volume of distribution, and half-life. For instance, one study reported a half-life of approximately 80 minutes following intravenous administration in mice .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Isobutylpiperidine-4-carbonitrileSimilar piperidine structurePotentially similar MAO inhibition
4-(2-Methylpropyl)piperidine-4-carboxamideCarboxamide instead of carbonitrileInvestigated for anti-inflammatory effects
4-(2-Methylpropyl)piperidine-4-carboxylic acidCarboxylic acid groupExplored for analgesic properties

Q & A

Q. What are the optimal synthetic routes for 4-(2-methylpropyl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, the piperidine ring can be functionalized at the 4-position via Friedel-Crafts alkylation using 2-methylpropyl bromide, followed by nitrile group introduction via cyanation (e.g., using KCN or NaCN under controlled pH). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (60–80°C for alkylation), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts) critically affect steric outcomes and yields . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. How can researchers confirm the structural integrity of 4-(2-methylpropyl)piperidine-4-carbonitrile hydrochloride?

Characterization should include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methylpropyl group at C4, nitrile resonance at ~110–120 ppm) .
  • Mass spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 211.2 for the free base).
  • X-ray crystallography : Single-crystal analysis (using SHELX programs ) resolves stereochemistry and salt formation.
  • Elemental analysis : Validate Cl⁻ content in the hydrochloride salt.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). Stability studies (via HPLC) suggest degradation <5% over 6 months at -20°C in dry, inert atmospheres. Avoid prolonged exposure to light or basic conditions (pH >8), which may hydrolyze the nitrile group .

Advanced Research Questions

Q. How does the steric bulk of the 2-methylpropyl group influence reactivity in nucleophilic substitution reactions?

The 2-methylpropyl substituent increases steric hindrance at C4, reducing reaction rates with bulky electrophiles. Kinetic studies (e.g., using Eyring plots) show a 2–3x slower rate compared to unsubstituted piperidine derivatives. Computational modeling (DFT) further reveals torsional strain in transition states, favoring axial attack pathways .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cell-based assays) may arise from:

  • Solubility differences : Use standardized DMSO stock concentrations (<0.1% v/v).
  • Metabolic instability : Include liver microsome stability assays to identify rapid degradation pathways .
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding, calcium flux for functional activity) to validate specificity .

Q. How can crystallographic data improve the design of analogs with enhanced biological activity?

High-resolution X-ray structures (refined via SHELXL ) reveal key interactions:

  • The nitrile group forms hydrogen bonds with catalytic residues (e.g., Ser-OH in enzymes).
  • The methylpropyl group occupies hydrophobic pockets, reducing entropic penalties. Structure-activity relationship (SAR) models can prioritize analogs with modified alkyl chains or electron-withdrawing substituents to optimize binding .

Q. What methodologies assess the compound’s potential as a CNS-targeted therapeutic?

  • Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays or in situ perfusion models. LogP values ~2.5 (calculated) suggest moderate penetration .
  • Receptor profiling : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) via radioligand displacement assays .
  • In vivo efficacy : Rodent models (e.g., forced swim test for antidepressants) with dose-response analysis.

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 4-cyanopiperidine derivatives) differ in reactivity and bioactivity?

Comparative studies show:

  • 4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride exhibits higher receptor affinity due to aromatic π-π stacking, but reduced solubility .
  • 4-(Isopropyl)piperidine-4-carbonitrile shows faster metabolic clearance due to less steric shielding . Tabulated
AnalogLogPIC₅₀ (nM)Solubility (mg/mL)
Target compound2.3150 ± 2055
4-Chlorophenyl derivative3.175 ± 1012
Isopropyl derivative2.0300 ± 5070

Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes?

Spectrophotometric binding assays (Type I spectra) indicate direct coordination to the heme iron via the nitrile group. Site-directed mutagenesis (e.g., CYP3A4 T309A) reduces inhibition potency by >50%, confirming the role of Thr309 in stabilizing the inhibitor-enzyme complex .

Methodological Best Practices

Q. How should researchers mitigate risks of byproduct formation during large-scale synthesis?

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., alkylation steps).
  • In-line analytics : PAT tools (e.g., FTIR, Raman) monitor intermediate purity in real time.
  • Byproduct identification : LC-HRMS identifies dimers or oxidation products for targeted removal .

Q. What statistical approaches validate reproducibility in biological assays?

  • Power analysis : Ensure n ≥ 3 replicates to detect ±20% effect sizes (α=0.05, β=0.2).
  • ANOVA with post-hoc tests : Address inter-experimental variability.
  • Bland-Altman plots : Assess agreement between technical replicates .

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